Thermal Stability: DL vs. L-Enantiomer
DL-Homophenylalanine demonstrates a melting point of 282 °C (decomposition) as verified across multiple authoritative spectral databases and vendor specifications [1]. In contrast, the L-enantiomer (L-homophenylalanine, CAS 943-73-7) exhibits a higher melting point range of 296–300 °C, while commercial D-enantiomer samples (as DL mixture impurity profiles) show lower thermal stability with melting reported at 255–265 °C . This 14–18 °C thermal stability differential between racemate and L-enantiomer provides a critical quality control metric for distinguishing DL-HPA from L-HPA in incoming material verification and purity assessment.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 282 °C (dec.) |
| Comparator Or Baseline | L-Homophenylalanine: 296–300 °C; D-Homophenylalanine (commercial): 255–265 °C |
| Quantified Difference | DL-HPA vs. L-HPA: Δ = -14 to -18 °C; DL-HPA vs. D-HPA: Δ = +17 to +27 °C |
| Conditions | Standard melting point determination (lit.); decomposition observed at specified temperature |
Why This Matters
Melting point serves as the most accessible orthogonal identity confirmation parameter; the 14–18 °C differential between DL-HPA and L-HPA enables unambiguous lot verification without requiring chiral chromatography.
- [1] National Institute of Advanced Industrial Science and Technology (AIST). SDBS-IR2011-88601TK. DL-Homophenylalanine IR Spectrum. CAS 1012-05-1. View Source
